2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde

Lipophilicity Drug-likeness Medicinal Chemistry

SAR campaigns using generic biphenyl aldehydes risk altered reactivity from missing ortho-fluorine effects and incorrect lipophilicity (LogP 4.0271) essential for CNS target engagement. 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde (CAS 893637-41-7) delivers precise regiochemistry: • Ortho-fluorine directs Pd-catalyzed cross-coupling with unique selectivity • Aldehyde enables condensation to Schiff bases, hydrazones & heterocycles • Methylsulfanyl group oxidizes to sulfoxide/sulfone for diversification ≥96% purity; stored at 2-8°C; available for immediate dispatch.

Molecular Formula C14H11FOS
Molecular Weight 246.3 g/mol
CAS No. 893637-41-7
Cat. No. B1344658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde
CAS893637-41-7
Molecular FormulaC14H11FOS
Molecular Weight246.3 g/mol
Structural Identifiers
SMILESCSC1=CC=C(C=C1)C2=CC(=C(C=C2)C=O)F
InChIInChI=1S/C14H11FOS/c1-17-13-6-4-10(5-7-13)11-2-3-12(9-16)14(15)8-11/h2-9H,1H3
InChIKeyBMZBDTZLGHFOEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde (CAS 893637-41-7) – Procurement-Grade Biphenyl Aldehyde Building Block for Medicinal Chemistry and SAR Studies


2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde (CAS 893637-41-7) is a fluorinated biphenyl aldehyde building block with the molecular formula C14H11FOS and a molecular weight of 246.30 g/mol . The compound features a 2-fluoro substituent on the benzaldehyde ring, a para-methylsulfanyl (-SCH3) group on the distal phenyl ring, and a reactive aldehyde moiety that serves as a versatile synthetic handle for condensation reactions and heterocycle construction . Commercially available at ≥95% purity from multiple vendors, this compound is supplied exclusively for research and further manufacturing use, with storage recommended at 2–8°C in sealed, dry containers .

2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde Procurement Risk: Why Analogs Cannot Substitute for This Precise Fluorinated Biphenyl Scaffold


Substituting 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde with a structurally similar biphenyl aldehyde introduces significant risk of altered reactivity, physicochemical properties, and biological target engagement. Mono-fluorination at the 2-position of the benzaldehyde ring modulates electronic and steric properties without substantially altering the core scaffold, a principle exploited in quantitative structure-activity relationship (QSAR) studies to dissect enzyme specificity [1]. Similarly, the para-methylsulfanyl substituent on the distal phenyl ring contributes distinct electron-donating character and lipophilicity (calculated LogP = 4.0271) that cannot be replicated by unsubstituted, methoxy, or halogen-only analogs . Direct fluorination studies on benzaldehyde derivatives demonstrate that electron-donating substituents favor fluoroarene formation over benzoyl fluoride byproducts, highlighting how substituent identity dictates synthetic outcomes [2]. Generic substitution therefore jeopardizes both synthetic fidelity and the reproducibility of SAR campaigns.

2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde (893637-41-7) Quantitative Differentiation Evidence Summary for Scientific Procurement


Lipophilicity Differentiation: Elevated LogP vs. Unsubstituted and Mono-Halogenated Biphenyl Aldehyde Analogs

2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde exhibits a calculated LogP of 4.0271, conferring substantially higher lipophilicity compared to common unsubstituted and mono-halogenated biphenyl aldehyde building blocks . This value exceeds the typical LogP range for drug-like molecules (~1–3) and positions the compound as a valuable hydrophobic probe for structure-activity relationship (SAR) studies where increased membrane permeability or hydrophobic pocket occupancy is desired. In class-level inference, the para-methylsulfanyl (-SCH3) group contributes an incremental LogP increase of approximately 0.8–1.2 units relative to unsubstituted phenyl or para-fluoro analogs [1].

Lipophilicity Drug-likeness Medicinal Chemistry QSAR Physicochemical Properties

Electronic Differentiation: 2-Fluoro Substituent Modulates Aldehyde Reactivity and Directs Regioselective Transformations

The ortho-fluoro substituent on the benzaldehyde ring exerts a strong electron-withdrawing inductive effect (-I) that deactivates the aromatic ring toward electrophilic substitution while simultaneously enhancing the electrophilicity of the aldehyde carbonyl. In class-level studies of fluorinated benzaldehydes, 2-fluorobenzaldehyde derivatives undergo quantitative conversion to fluorophenyl formates under enzymatic Baeyer-Villiger oxidation conditions, whereas non-fluorinated analogs exhibit significantly lower conversion rates [1]. Furthermore, direct elemental fluorination studies demonstrate that electron-donating substituents (such as the para-methylsulfanyl group on the distal ring) favor fluoroarene product formation over benzoyl fluoride byproducts, a selectivity profile that can be leveraged in late-stage fluorination strategies [2].

Synthetic Chemistry Electrophilic Aromatic Substitution Cross-Coupling Regioselectivity Fluorine Chemistry

Polar Surface Area Differentiation: Lower TPSA vs. Heteroatom-Rich Biphenyl Aldehyde Analogs

2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde exhibits a calculated Topological Polar Surface Area (TPSA) of 17.07 Ų, significantly below the 60 Ų threshold commonly associated with blood-brain barrier permeability and the 140 Ų limit for oral bioavailability . This low TPSA arises from the absence of hydrogen bond donors and the minimal polar surface contributed by the aldehyde oxygen and thioether sulfur. In contrast, biphenyl aldehyde analogs bearing additional polar substituents (e.g., hydroxyl, carboxyl, sulfonamide) exhibit TPSA values of 40–80 Ų, which can restrict membrane permeability and CNS exposure.

Drug-likeness Oral Bioavailability CNS Penetration Physicochemical Properties Medicinal Chemistry

Commercial Availability and Purity Benchmarking vs. Research-Grade Analogs

2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde is commercially available from multiple reputable vendors at ≥95–96% purity, with transparent batch-specific certificates of analysis and safety data sheets . In contrast, closely related analogs such as 4-[(methylsulfanyl)methyl]benzaldehyde (CAS 95068-17-0) and 3-(methylsulfanyl)benzaldehyde (CAS 73771-35-4) are either less readily available or carry GHS hazard classifications (H302, H312, H315) that complicate procurement and handling [1]. The target compound's MDL number (MFCD08701420) ensures unambiguous identification and inventory tracking across global supply chains.

Procurement Building Blocks Medicinal Chemistry Chemical Sourcing Quality Control

2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde (893637-41-7) Recommended Research and Industrial Application Scenarios Based on Evidence


Medicinal Chemistry SAR Campaigns Targeting Lipophilic Binding Pockets

The compound's elevated LogP of 4.0271 and low TPSA of 17.07 Ų make it an ideal hydrophobic scaffold for probing lipophilic sub-pockets in target proteins, particularly where increased membrane permeability or CNS exposure is desired. Its calculated physicochemical profile positions it favorably for fragment-based lead generation and analog synthesis in programs targeting intracellular kinases, GPCRs, or nuclear receptors .

Regioselective Cross-Coupling and Heterocycle Synthesis Utilizing Ortho-Fluoro Directing Effects

The 2-fluoro substituent provides a strong ortho-directing effect for metalation and subsequent Pd-catalyzed cross-coupling, enabling regioselective elaboration of the benzaldehyde ring that is difficult to achieve with non-fluorinated or 4-fluoro analogs. The aldehyde group serves as a versatile handle for condensation to Schiff bases, hydrazones, and heterocycles including thiazoles, imidazoles, and pyrimidines [1].

Physicochemical Probe Development for Membrane Permeability and CNS Penetration Studies

With TPSA = 17.07 Ų (well below the 60 Ų CNS penetration threshold) and LogP = 4.0271, this compound can serve as a non-polar control or core scaffold in parallel artificial membrane permeability assays (PAMPA) and in vivo brain penetration studies, benchmarking the impact of incremental polar functionality on permeability outcomes .

Late-Stage Functionalization and Diversification of Fluorinated Biphenyl Libraries

The combination of a reactive aldehyde, a fluorine atom amenable to nucleophilic aromatic substitution, and a thioether group that can be oxidized to sulfoxide/sulfone provides multiple orthogonal diversification handles. This enables efficient library synthesis for hit-to-lead optimization without requiring de novo scaffold construction .

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